4-Azido-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-chloropyridine is an organic compound that belongs to the class of azido-substituted pyridines It is characterized by the presence of an azido group (-N₃) and a chlorine atom (-Cl) attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-chloropyridine typically involves the substitution of a chlorine atom in 2-chloropyridine with an azido group. One common method is the nucleophilic substitution reaction where 2-chloropyridine is treated with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions: 4-Azido-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Cycloaddition: Copper(I) catalysts are often used in click chemistry reactions involving azides.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Azido-2-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Azido-2-chloropyridine primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The chlorine atom can also participate in substitution reactions, making the compound versatile in various synthetic pathways .
Comparison with Similar Compounds
2-Chloropyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.
4-Azidopyridine: Similar in structure but without the chlorine atom, affecting its reactivity and applications.
4-Amino-2-chloropyridine: Contains an amino group instead of an azido group, leading to different chemical properties and applications
Uniqueness: 4-Azido-2-chloropyridine is unique due to the presence of both an azido group and a chlorine atom on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
1992781-94-8 |
---|---|
Molecular Formula |
C5H3ClN4 |
Molecular Weight |
154.56 g/mol |
IUPAC Name |
4-azido-2-chloropyridine |
InChI |
InChI=1S/C5H3ClN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H |
InChI Key |
OJMXNJLNNPMTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.